![molecular formula C11H10N4O3 B2872420 methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate CAS No. 1484572-80-6](/img/structure/B2872420.png)

methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

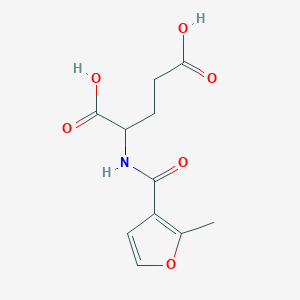

Methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate is a useful research compound. Its molecular formula is C11H10N4O3 and its molecular weight is 246.226. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Catalysis

Antioxidant Activity and Physicochemical Properties : A study on novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, related to the triazole motif in "methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate," demonstrated potential in vitro antioxidant activities. These compounds were synthesized and characterized, showing significant reducing power, free radical scavenging, and metal chelating activity, alongside the investigation of their lipophilicity and kinetic parameters of thermal degradation (Yüksek et al., 2015).

Materials Science

Liquid-Crystalline Phase : The rational design and synthesis of monodendrons based on the AB3 building block "methyl 3,4,5-trishydroxybenzoate," which shares a similar chemical motif with "this compound," led to the discovery of a novel thermotropic cubic liquid-crystalline phase. This work illuminates the potential for designing new materials with unique properties for applications in displays and electronic devices (Balagurusamy et al., 1997).

Medicinal Chemistry and Pharmacology

Antimicrobial Activities : Research on 1,2,4-triazole derivatives, structurally related to "this compound," has shown that these compounds possess significant antimicrobial activities. The synthesis of these derivatives and their evaluation against various microorganisms suggest potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Catalytic Applications : Half-sandwich Ruthenium(II) complexes of 1,2,3-triazole-based organosulfur/-selenium ligands, which are conceptually related to the triazole core in "this compound," were explored for catalytic oxidation of alcohols and transfer hydrogenation of ketones. This study demonstrates the versatility of triazole derivatives in catalytic processes, potentially leading to more efficient and selective catalysts (Saleem et al., 2013).

Mechanism of Action

Target of Action

It’s worth noting that compounds containing the indole nucleus, which is structurally similar to the triazole ring, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Triazole derivatives have been known to exhibit their inhibitory potential through direct binding with the active site residues of certain enzymes .

Biochemical Pathways

It’s known that triazole derivatives can inhibit the carbonic anhydrase-ii enzyme . This enzyme plays a significant role in maintaining pH balance in the body and assisting in the transport of carbon dioxide from tissues to the lungs.

Result of Action

Given the potential inhibitory effects of triazole derivatives on the carbonic anhydrase-ii enzyme , it can be inferred that the compound might alter the enzyme’s activity, thereby affecting the associated biochemical pathways.

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can affect the activity and stability of similar compounds .

Properties

IUPAC Name |

methyl 3-(2H-triazole-4-carbonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O3/c1-18-11(17)7-3-2-4-8(5-7)13-10(16)9-6-12-15-14-9/h2-6H,1H3,(H,13,16)(H,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDGYJIVZMRICN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NC(=O)C2=NNN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}-acrylic acid](/img/structure/B2872338.png)

![2,5-dichloro-N-[(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methyl]pyridine-4-carboxamide](/img/structure/B2872346.png)

![2-(2-fluorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2872350.png)

![Phenyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2872354.png)

![N-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-3,6-dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2872356.png)

![5-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)furan-2-carboxylic acid](/img/structure/B2872360.png)